2-(2-Chloroquinolin-3-yl)acetonitrile
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Overview
Description
2-(2-Chloroquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine, pyridine, or triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles.
Cyclocondensation Reactions: The compound can react with other reagents to form cyclic structures.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclocondensation Reactions: Reagents such as o-aminothiophenol and ammonium acetate in acetic acid are used.
Addition Reactions: Reagents like Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives.
Cyclocondensation Reactions: Products include benzothiazepine and pyrano[2,3-c]pyrazole derivatives.
Addition Reactions: Products include various substituted nitriles and amines.
Scientific Research Applications
2-(2-Chloroquinolin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroquinolin-3-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The chloro and nitrile groups in the compound can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-(2-Chloroquinolin-3-yl)acetonitrile.
2-Chloroquinoline: A simpler derivative of quinoline with similar chemical properties.
2-(2-Chloroquinolin-3-yl)methylene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: A related compound formed through cyclocondensation reactions.
Uniqueness
This compound is unique due to its combination of a chloro group and a nitrile group attached to the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications.
Properties
IUPAC Name |
2-(2-chloroquinolin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-11-9(5-6-13)7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEDGMFXMMMZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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